REACTION_CXSMILES
|
C(C1(CC)CCN(C)C(=O)C1(C)C)C.[CH3:15][C:16]1([CH2:29][CH2:30][CH3:31])[CH:21]([CH2:22][CH3:23])[C:20](=O)[CH2:19][C:18]([CH3:28])([CH2:25][CH2:26][CH3:27])[NH:17]1>>[CH3:15][C:16]1([CH2:29][CH2:30][CH3:31])[CH:21]([CH2:22][CH3:23])[CH2:20][CH2:19][C:18]([CH3:28])([CH2:25][CH2:26][CH3:27])[NH:17]1
|
Name
|
diethyl-trimethyl-oxopiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(C(N(CC1)C)=O)(C)C)CC
|
Name
|
2,6-dimethyl-2,6-dipropyl-3-ethyl-4-oxopiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1CC)=O)(CCC)C)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CCC1CC)(CCC)C)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |